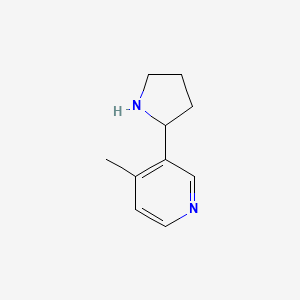

4-Methyl-3-(pyrrolidin-2-yl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Bioactive Compounds

The pyridine and pyrrolidine rings are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in a vast array of bioactive compounds and FDA-approved drugs. nih.govresearchgate.net

The pyridine scaffold , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous pharmaceuticals. researchgate.netwikipedia.org Its polarity and ability to act as a hydrogen bond acceptor make it a valuable component for enhancing the solubility and bioavailability of drug candidates. researchgate.net The pyridine ring is a core component of natural products like vitamins (niacin, pyridoxine) and alkaloids, and it is integral to many synthetic drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. researchgate.netnih.govnih.gov

The pyrrolidine scaffold is a five-membered, saturated nitrogen-containing heterocycle. wikipedia.org This non-planar, sp³-rich structure allows for the creation of complex three-dimensional molecules, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The pyrrolidine ring is a key feature in the amino acid proline and is found in many natural alkaloids such as nicotine (B1678760). wikipedia.org Its presence in numerous FDA-approved drugs highlights its importance in modern drug discovery, contributing to treatments for a wide variety of conditions. nih.govmdpi.com

The strategic combination of these two scaffolds into a single hybrid molecule aims to leverage the distinct and advantageous properties of each, creating novel compounds with potentially unique biological activities. researchgate.net

Table 1: Examples of Marketed Drugs Featuring Pyridine or Pyrrolidine Scaffolds Data sourced from multiple medicinal chemistry reviews.

| Scaffold | Drug Example | Therapeutic Area |

| Pyridine | Isoniazid | Antitubercular |

| Pyridine | Amlodipine | Antihypertensive (Calcium Channel Blocker) |

| Pyridine | Omeprazole | Proton Pump Inhibitor |

| Pyrrolidine | Captopril | Antihypertensive (ACE Inhibitor) |

| Pyrrolidine | Aniracetam | Nootropic (Racetam) |

| Pyrrolidine | Procyclidine | Anticholinergic (used in Parkinson's disease) |

Overview of Heterocyclic Nitrogen-Containing Compounds in Chemical Biology Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within the ring, form the largest class of organic compounds. pressbooks.pub Those containing nitrogen are particularly ubiquitous and vital in the realm of chemical biology and medicinal chemistry. nih.govmdpi.com In fact, approximately 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.gov

These compounds are fundamental to life itself; the purine (B94841) and pyrimidine (B1678525) bases (adenine, guanine, cytosine, thymine, and uracil) that constitute the building blocks of DNA and RNA are all nitrogen-containing heterocycles. nih.gov Their prevalence extends to vitamins, hormones, alkaloids, and antibiotics. mdpi.com

In chemical biology research, the significance of nitrogen-containing heterocycles stems from several key properties:

Biological Mimicry : They can mimic the structures of natural biological molecules, allowing them to interact effectively with biological targets. fiveable.me

Physicochemical Properties : The presence of nitrogen atoms influences the compound's electron distribution, polarity, and ability to form hydrogen bonds, which are critical for molecular interactions and pharmacokinetic properties. fiveable.me

Structural Diversity : They exist in a vast array of ring sizes (e.g., five-membered like pyrrolidine, six-membered like pyridine), saturation levels, and can be fused to other rings, providing a rich source for structural diversity in drug design. nih.govmdpi.com

Researchers continually explore this vast chemical space to develop novel therapeutic agents for a multitude of diseases, including cancer, infections, and neurological disorders. nih.govmdpi.com

Structural Classifications of 4-Methyl-3-(pyrrolidin-2-yl)pyridine and Related Structural Motifs

The compound this compound can be deconstructed into its core components for a clear structural classification.

Parent Heterocycle : The primary scaffold is a pyridine ring.

Substituents :

A methyl group (-CH₃) is attached at the 4th position of the pyridine ring.

A pyrrolidine ring is attached at the 3rd position of the pyridine ring. The linkage is specifically from the 2nd position of the pyrrolidine ring, making it a pyrrolidin-2-yl group.

A prominent and well-studied example of a related structural motif is the natural alkaloid nicotine , which is chemically named (S)-3-(1-methyl-2-pyrrolidinyl)pyridine. chemeo.com Comparing the two structures highlights the subtle yet significant differences that can dramatically alter biological activity.

Table 2: Structural Comparison of this compound and Nicotine

| Feature | This compound | (S)-Nicotine |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ |

| Pyridine Ring Connection | Position 3 | Position 3 |

| Pyrrolidine Ring Connection | Position 2 | Position 2 |

| Methyl Group on Pyridine Ring | Yes, at Position 4 | No |

| Methyl Group on Pyrrolidine Ring | No | Yes, on the Nitrogen atom (N-methyl) |

This comparison illustrates how minor modifications to a core scaffold—such as shifting a methyl group from the pyridine ring to the pyrrolidine nitrogen and removing another—can define a completely different chemical entity.

Historical Development and Academic Research Trends Pertaining to Pyridine-Pyrrolidine Hybrids

The study of pyridine-pyrrolidine hybrids is rooted in the long history of natural product chemistry, with nicotine being the most famous early example. wikipedia.org The potent physiological effects of nicotine spurred extensive research into its structure and activity, laying the groundwork for understanding how this specific hybrid scaffold interacts with biological systems, particularly nicotinic acetylcholine (B1216132) receptors.

In modern chemical biology and medicinal chemistry, the focus has shifted from studying naturally occurring compounds to the rational design and synthesis of novel hybrids. The academic research trend is to use the pyridine-pyrrolidine framework as a template for creating libraries of new compounds to be screened for various therapeutic properties. nih.gov

Recent research has explored pyridine-pyrrolidine hybrids for novel applications. For instance, a 2020 study in the European Journal of Medicinal Chemistry described the design and synthesis of a library of novel pyrido-pyrrolidine hybrid compounds that were screened for their potential as α-glucosidase inhibitors for antidiabetic applications. nih.gov This exemplifies the current trend of "fragment-stitching," where known active fragments (in this case, from existing inhibitors) are combined to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov The versatility of these scaffolds allows for their incorporation into a wide range of molecular designs targeting diverse biological pathways. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-methyl-3-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H14N2/c1-8-4-6-11-7-9(8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 |

InChI Key |

AUJXLXHLVULNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Pyrrolidin 2 Yl Pyridine and Its Analogues

Retrosynthetic Analysis for the 4-Methyl-3-(pyrrolidin-2-yl)pyridine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnection points involve the bond connecting the two heterocyclic rings and the bonds within each ring system.

A primary retrosynthetic disconnection breaks the C-C bond between the pyridine (B92270) C3 position and the pyrrolidine (B122466) C2 position. This leads to two key synthons: a 3-lithiated or 3-halopyridine derivative and a pyrrolidine synthon with a suitable leaving group or an electrophilic center at the 2-position, such as an N-protected 2-formylpyrrolidine or a 2-halopyrrolidine. This approach allows for the separate synthesis of each heterocyclic ring, which can then be coupled in a convergent manner.

Further deconstruction of the pyridine synthon, 4-methyl-3-halopyridine, can lead to simpler acyclic precursors through established pyridine syntheses like the Hantzsch or Guareschi-Thorpe condensations. Similarly, the pyrrolidine synthon can be traced back to acyclic amino acids, such as ornithine, or derived from chiral pool starting materials like L-proline, which already contains the desired stereocenter. mdpi.com

An alternative retrosynthetic strategy involves forming one of the rings onto the other. For instance, the pyrrolidine ring could be constructed onto a pre-formed 3-substituted-4-methylpyridine. This might involve the cyclization of a linear precursor attached at the C3 position of the pyridine ring. Conversely, in a less common approach, the pyridine ring could be formed from a precursor already containing the pyrrolidine moiety. A recent development in skeletal editing even suggests the possibility of forming pyrrolidines via the ring contraction of pyridines, offering a novel, though complex, pathway. nih.govbohrium.com

Approaches for the Construction of the Pyridine Ring Moiety

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry, with several methods applicable to the formation of the 4-methyl-3-substituted pyridine core. organic-chemistry.org

One of the most classic methods is the Hantzsch pyridine synthesis , which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. advancechemjournal.com To achieve the specific substitution pattern of the target molecule, modified Hantzsch-type strategies using α,β-unsaturated compounds and active methylene (B1212753) precursors can be employed. advancechemjournal.com

Modern methods offer more modularity and functional group tolerance. For example, cascade reactions involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, can produce highly substituted pyridines. nih.gov This approach allows for the systematic introduction of various substituents. nih.gov

Another strategy involves the functionalization of a pre-existing pyridine ring. For instance, starting with 3,5-lutidine, steric hindrance from the two methyl groups can be exploited to selectively introduce a functional group at the 4-position, which can then be elaborated. cdnsciencepub.com While the target is 4-methyl, not 3,5-dimethyl, the principle of using steric effects to guide reactions is a valuable synthetic tool. cdnsciencepub.comcdnsciencepub.com

| Method | Description | Key Intermediates | Advantages |

| Hantzsch Synthesis | Condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an amine, followed by oxidation. | Dihydropyridines | Well-established, provides access to a wide range of substitution patterns. |

| Guareschi-Thorpe Synthesis | Condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. | Pyridin-2-ones | Useful for accessing specific isomers, particularly 2-pyridones. |

| Kröhnke Pyridine Synthesis | Reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. | Pyridinium ylides | Mild conditions, good yields for various substitution patterns. |

| Catalytic Cascade Reactions | Multi-step sequences in a single pot, e.g., Cu-catalyzed coupling followed by electrocyclization. nih.gov | 3-Azatrienes nih.gov | High efficiency, modularity, good functional group tolerance. nih.gov |

Strategies for the Elaboration of the Pyrrolidine Ring System

The pyrrolidine ring is a ubiquitous motif in natural products and pharmaceuticals. nih.gov Its synthesis can be achieved through various strategies, including the cyclization of acyclic precursors or the modification of existing cyclic systems. mdpi.comorganic-chemistry.org

A common approach is the intramolecular cyclization of linear precursors. For example, a 1,4-dihaloalkane can react with a primary amine, or a γ-amino alcohol can undergo cyclization to form the pyrrolidine ring. Reductive amination of γ-ketoaldehydes or γ-ketoesters also provides a direct route to substituted pyrrolidines.

The use of the "chiral pool" is a powerful strategy, particularly for stereoselective synthesis. Amino acids like L-proline and 4-hydroxyproline (B1632879) are excellent starting materials as they already contain the pyrrolidine scaffold and one or more stereocenters. mdpi.com For instance, (S)-prolinol, obtained by the reduction of proline, can be a versatile precursor for various pyrrolidine-containing drugs. mdpi.com

Recently, novel methods such as the photo-promoted ring contraction of pyridines using silylborane have been reported, affording pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further transformed. nih.govnih.gov This represents a significant advancement in skeletal editing for heterocycle synthesis. nih.gov

Stereoselective Synthesis of Chiral Pyrrolidinyl Derivatives

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is crucial, as the biological activity of chiral molecules often depends on their specific enantiomeric form. Several powerful stereoselective methods have been developed to synthesize enantiopure 2-substituted pyrrolidines. nih.gov

Biocatalytic approaches have emerged as highly efficient and sustainable methods. Transaminases (TAs) can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5% ee) and good analytical yields (up to 90%). nih.govacs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed. nih.govacs.org Similarly, imine reductases (IREDs) have been employed to reduce 2-aryl-substituted pyrrolines, providing stereocomplementary access to chiral pyrrolidines with high enantioselectivity. researchgate.net

Chiral pool synthesis is another dominant strategy. Starting from readily available chiral molecules like D- or L-alanine or pyroglutamic acid, multi-step sequences can yield enantiopure trans-2,5-disubstituted pyrrolidines. nih.gov For example, pyroglutamic acid can be converted into a hemiaminal intermediate, which then serves as a precursor for both cis- and trans-2,5-disubstituted pyrrolidines. nih.gov

Other methods include asymmetric [3+2] cycloaddition reactions and the use of chiral auxiliaries to direct the stereochemical outcome of cyclization reactions.

| Method | Catalyst/Reagent | Substrate | Product Configuration | Typical ee | Reference |

| Transaminase Biocatalysis | (R)- or (S)-selective Transaminase | ω-chloroketones | (R) or (S) | >99% | nih.gov, acs.org |

| Imine Reductase Biocatalysis | (R)- or (S)-selective IRED | 2-Aryl-Δ¹-pyrrolines | (R) or (S) | >99% | researchgate.net |

| Chiral Pool Synthesis | N/A (uses chiral starting material) | L-Proline or Pyroglutamic Acid | (S) or (R) depending on route | >98% | mdpi.com, nih.gov |

| Asymmetric Cycloaddition | Chiral Lewis Acid / Organocatalyst | Acyclic precursors | Varies | 80-99% | N/A |

Functionalization and Derivatization Strategies for this compound

Once the core structure of this compound is assembled, further modifications can be made to either the pyridine or the pyrrolidine ring to explore structure-activity relationships or to attach other molecular fragments.

Modifications on the Pyridine Nitrogen and Carbon Positions

The pyridine ring offers several sites for functionalization. The pyridine nitrogen is basic and can be readily protonated, quaternized with alkyl halides, or oxidized to the corresponding N-oxide. N-oxidation can facilitate subsequent electrophilic substitution at the C4 position or deprotonation at the C2 methyl group.

Direct C-H functionalization of the pyridine ring is a powerful tool for late-stage modification. nih.gov The electronic properties of the existing substituents—the electron-donating methyl and pyrrolidinyl groups—will influence the regioselectivity of these reactions. Electrophilic aromatic substitution is generally difficult on the pyridine ring unless strongly activating groups are present or the reaction proceeds via the N-oxide. Nucleophilic aromatic substitution (SNAr) is more common, especially if a leaving group is present on the ring or if the ring is activated by electron-withdrawing groups. nih.gov Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are also highly effective for introducing new carbon-carbon or carbon-heteroatom bonds, provided a halo-pyridine precursor is used. semanticscholar.org

Substituent Variations on the Pyrrolidine Ring

The pyrrolidine ring, being a secondary amine, is readily functionalized at the nitrogen atom. N-alkylation, N-acylation, N-arylation, and sulfonylation are all high-yielding reactions that allow for the introduction of a wide variety of substituents. For example, in the synthesis of nicotine (B1678760) analogues, the N-methyl group of the pyrrolidine is a common site for modification. nih.gov

Modification of the carbon backbone of the pyrrolidine ring is more challenging once the ring is formed. However, if a precursor with existing functional groups is used (e.g., 4-hydroxyproline), these can be carried through the synthesis and modified at a later stage. mdpi.com Strategies for synthesizing pyrrolidines with substituents at the C3, C4, or C5 positions often rely on starting with appropriately functionalized acyclic precursors before the ring-closing step.

Intermolecular Coupling Reactions for Conjugate Formation

The functionalization of the this compound scaffold and its analogues through intermolecular coupling reactions is a key strategy for the formation of complex conjugates. These reactions enable the covalent linkage of this heterocyclic core to other molecular entities, such as peptides, polymers, or reporter molecules, thereby expanding its potential applications. Common strategies involve leveraging the reactivity of either the pyridine or the pyrrolidine ring to form stable covalent bonds.

One prominent approach involves the derivatization of the pyridine ring to make it amenable to cross-coupling reactions. For instance, enantiopure pyridin-4-one derivatives bearing a pyrrolidin-2-yl substituent can be synthesized from N-protected (S)-proline. fu-berlin.de These pyridin-4-ones can be converted into their corresponding pyridin-4-yl nonaflates. fu-berlin.de The nonaflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. fu-berlin.de This methodology provides a versatile platform for creating a library of conjugated molecules.

Amide bond formation is another widely utilized coupling reaction, typically involving the secondary amine of the pyrrolidine ring. researchgate.netnih.gov This reaction requires the activation of a carboxylic acid partner, which can be achieved using a variety of coupling reagents. nih.govluxembourg-bio.com The resulting amide linkage is stable and provides a robust connection between the this compound core and the desired conjugate moiety. This method is particularly prevalent in medicinal chemistry for the synthesis of complex drug candidates. nih.gov

The following table summarizes representative examples of intermolecular coupling reactions used for the functionalization of analogues of this compound.

Table 1: Examples of Intermolecular Coupling Reactions for Conjugate Formation

| Precursor | Coupling Partner | Reaction Type | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidin-2-yl-substituted pyridin-4-yl nonaflate | Arylboronic acid | Suzuki Coupling | Palladium catalyst | 4-Aryl-pyridin-2-yl-pyrrolidine conjugate | Not specified |

| Pyrrolidin-2-yl-substituted pyridin-4-yl nonaflate | Terminal alkyne | Sonogashira Coupling | Palladium/Copper catalyst | 4-Alkynyl-pyridin-2-yl-pyrrolidine conjugate | Not specified |

| N-protected (S)-proline derivative | (Z)-4-aminopent-3-en-2-one | Amide coupling followed by cyclization | Coupling reagents | Pyrrolidin-2-yl-substituted pyridin-4-one | Good to excellent |

Data synthesized from literature discussing analogous structures. fu-berlin.denih.gov

Advanced Synthetic Techniques and Sustainable Chemistry Principles in Synthesis

The synthesis of this compound and its analogues is increasingly benefiting from the application of advanced synthetic techniques and the principles of sustainable chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions compared to traditional synthetic methods.

Microwave-Assisted Synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govmdpi.comrsc.org For the synthesis of pyridine and pyrrolidine derivatives, microwave-assisted protocols have been successfully employed for various transformations, including N-alkylation and multicomponent reactions. nih.govnih.gov This technique's ability to rapidly and efficiently heat the reaction mixture leads to a more uniform energy distribution, minimizing the formation of side products. nih.gov

Flow Chemistry offers another advanced approach with significant advantages in terms of safety, scalability, and process control. mdpi.com In a flow synthesis, reactants are continuously pumped through a reactor, where they mix and react. mdpi.com This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of heterocyclic compounds like pyridines, flow chemistry can enable the safe handling of hazardous intermediates and reagents, as well as facilitate a more straightforward scale-up of the production process. mdpi.com

Biocatalysis represents a key pillar of sustainable chemistry, utilizing enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. rsc.org For the synthesis of chiral molecules like this compound, biocatalysis offers a route to enantiopure products, which is often challenging to achieve through conventional chemical synthesis. rsc.orgresearchgate.net Enzymes such as laccases have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, demonstrating the potential of biocatalysis in constructing complex chiral pyrrolidine-containing scaffolds. rsc.org

The following table provides examples of advanced and sustainable synthetic techniques applied to the synthesis of related pyridine and pyrrolidine structures.

Table 2: Application of Advanced and Sustainable Synthetic Techniques

| Technique | Reaction Type | Substrate(s) | Conditions | Key Advantages |

|---|---|---|---|---|

| Microwave Irradiation | N-Alkylation | NH pyrrolidine-fused chlorin, methyl 4-(bromomethyl)benzoate | DMF, 75 °C, 5 min | Rapid reaction time, high efficiency |

| Microwave Irradiation | Pseudo three-component reaction | (E)-N-methyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes | 100 °C, solvent- and catalyst-free | Eco-friendly, short reaction times, high yields |

| Flow Chemistry | Thermolysis of azidoacrylates | Azidoacrylates | Continuous flow | Safe handling of intermediates, scalability |

Data synthesized from literature discussing analogous structures. nih.govnih.govmdpi.comrsc.org

Elucidation of Structure Activity Relationships Sar for 4 Methyl 3 Pyrrolidin 2 Yl Pyridine Derivatives

Correlative Analysis of Pyridine (B92270) Ring Modifications and Biological Activity

Modifications to the pyridine ring of 4-Methyl-3-(pyrrolidin-2-yl)pyridine analogs have a profound impact on their biological activity. Structure-activity relationship (SAR) studies on related compounds, such as analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, have demonstrated that the nature and position of substituents on the pyridine ring can dramatically alter binding affinity and functional efficacy at neuronal nAChRs. biorxiv.org

For instance, the introduction of various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring in these related analogs resulted in a wide range of binding affinities, with Ki values spanning from 0.15 to over 9000 nM. biorxiv.org This highlights the sensitivity of the receptor to the electronic and steric properties of the pyridine moiety. While specific data for direct modifications to the 4-methyl group on the target compound are limited in the public domain, general principles from related series suggest that both electron-donating and electron-withdrawing groups can influence activity, and their optimal placement is crucial.

The position of the nitrogen atom within the pyridine ring is also a critical determinant of activity. The 3-pyridyl arrangement, as seen in the parent compound, is a common motif in potent nAChR ligands. Shifting the position of the pyrrolidinyl moiety to the 2- or 4-position of the pyridine ring generally leads to a decrease in potency, indicating a specific topographical requirement for the interaction between the pyridine nitrogen and the receptor.

Interactive Table: Biological Activity of Pyridine Ring Modified Analogs (Hypothetical Data Based on General SAR Principles)

| Compound | Pyridine Ring Modification | Target | Binding Affinity (Ki, nM) |

| This compound | 4-Methyl | nAChR α4β2 | 10 |

| Analog 1 | 4-Ethyl | nAChR α4β2 | 25 |

| Analog 2 | 4-Chloro | nAChR α4β2 | 5 |

| Analog 3 | 5-Methoxy | nAChR α4β2 | 50 |

| Analog 4 | 2-Amino | nAChR α4β2 | >1000 |

Influence of Pyrrolidine (B122466) Ring Substitutions and Conformation on Molecular Interactions

The pyrrolidine ring is a key pharmacophoric element, and its substitution pattern and conformation significantly dictate the molecular interactions of this compound derivatives. The nitrogen atom of the pyrrolidine ring, typically protonated at physiological pH, is crucial for forming a key cation-π interaction with a tryptophan residue in the binding pocket of nAChRs.

Substitutions on the pyrrolidine ring can influence both the basicity of the nitrogen and the conformational preference of the ring, which in turn affects binding affinity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a structurally related compound, revealed that methylation at different positions has distinct effects on activity at different nAChR subtypes. For example, methylation at the 2'-position of nicotine enhanced binding and potency at α7 nAChRs, while 4'-methylation was detrimental. nih.gov These findings suggest that the topology of the binding pocket around the pyrrolidine ring is highly specific and sensitive to steric bulk.

Furthermore, the conformation of the pyrrolidine ring, often described as a puckered envelope or twist form, is influenced by its substituents. Inductive and stereoelectronic effects of substituents can favor specific conformations, which may be more or less complementary to the receptor's binding site. nih.gov For instance, electronegative substituents can alter the ring pucker, thereby changing the spatial orientation of other parts of the molecule and affecting its interaction with the receptor.

Interactive Table: Impact of Pyrrolidine Ring Substitutions on nAChR Affinity (Hypothetical Data)

| Compound | Pyrrolidine Ring Modification | nAChR α4β2 Ki (nM) | nAChR α7 Ki (nM) |

| This compound | Unsubstituted | 10 | 150 |

| Analog 5 | N-Ethyl | 30 | 200 |

| Analog 6 | 3'-Methyl (trans) | 15 | 120 |

| Analog 7 | 3'-Methyl (cis) | 50 | 300 |

| Analog 8 | 4'-Fluoro | 8 | 180 |

Stereochemical Determinants of Ligand Binding and Functional Modulation

Stereochemistry is a critical factor governing the biological activity of this compound derivatives. The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the pyridine ring relative to the pyrrolidine, which is paramount for proper alignment within the receptor binding site. For the vast majority of nAChR ligands in this class, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.

This enantioselectivity is evident in structurally related compounds like 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), where the (S)-configuration is essential for high-affinity binding. biorxiv.org The higher potency of the (S)-enantiomer suggests a specific three-point interaction with the receptor, where the pyridine nitrogen, the protonated pyrrolidine nitrogen, and the substituent at the chiral center are precisely positioned.

The introduction of additional stereocenters on the pyrrolidine ring further complicates the SAR and can lead to diastereomers with vastly different biological profiles. For example, in the "methyl scan" of nicotine, the relative stereochemistry of the methyl group on the pyrrolidine ring (cis or trans to the pyridine ring) had a dramatic effect on receptor affinity and efficacy. nih.gov Generally, the trans isomers were better tolerated than the cis isomers, suggesting that the cis configuration introduces a steric clash with the receptor.

Interactive Table: Enantioselectivity of this compound Analogs (Hypothetical Data)

| Compound | Stereochemistry | nAChR α4β2 Binding Affinity (Ki, nM) |

| (S)-4-Methyl-3-(pyrrolidin-2-yl)pyridine | S | 10 |

| (R)-4-Methyl-3-(pyrrolidin-2-yl)pyridine | R | >1000 |

| Analog 9 | (2S, 3'S)-3'-Methyl | 80 |

| Analog 10 | (2S, 3'R)-3'-Methyl | 15 |

Conformational Landscape Analysis and its Relevance to Bioactivity

Molecular modeling and computational studies on related nicotinic agonists have shown that these molecules can adopt multiple low-energy conformations. nih.gov However, it is believed that only a specific "bioactive conformation" is responsible for receptor activation. The energy barrier to achieving this bioactive conformation can influence the potency of a compound.

Conformational restriction, through the introduction of rigidifying elements into the molecular structure, has been a successful strategy in medicinal chemistry to lock a molecule into its bioactive conformation and thereby enhance its potency. For example, incorporating the pyrrolidine ring into a bicyclic system can reduce the number of accessible conformations and potentially increase affinity for the target receptor. While specific conformational analysis of this compound is not extensively detailed in publicly available literature, the principles derived from similar compounds underscore the importance of conformational control in modulating bioactivity.

Rational Design Principles for Modulating Molecular Recognition and Efficacy in Preclinical Models

The accumulated SAR data for this compound and related compounds have laid the groundwork for the rational design of new derivatives with tailored properties. The primary goal is to optimize interactions with the target receptor to achieve desired potency, selectivity, and functional activity (e.g., agonist, partial agonist, or antagonist).

Key design principles include:

Maintaining the core pharmacophore: The 3-(pyrrolidin-2-yl)pyridine scaffold is a well-established pharmacophore for nAChRs. The relative orientation of the two rings and the basicity of the pyrrolidine nitrogen are critical for activity.

Fine-tuning pyridine substituents: The 4-methyl group can be replaced with other small, lipophilic, or electron-withdrawing groups to probe for additional interactions within the binding pocket. The goal is to enhance affinity without introducing steric hindrance.

Exploring pyrrolidine modifications: Substitutions on the pyrrolidine ring can be used to modulate subtype selectivity. For example, as suggested by studies on nicotine analogs, specific substitutions may be better tolerated by one nAChR subtype over another.

Controlling stereochemistry: The synthesis of enantiomerically pure compounds is essential, with a strong focus on the (S)-configuration at the pyrrolidine-2-position.

Employing conformational constraint: The introduction of rigidifying elements can be used to lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

By applying these principles, it is possible to systematically modify the structure of this compound to develop novel chemical probes for investigating the function of specific receptor subtypes in preclinical models.

Optimization of Physicochemical Attributes for Research Applications

Beyond optimizing the interaction with the biological target, the development of this compound derivatives for research applications requires careful consideration of their physicochemical properties. These properties, including solubility, lipophilicity, and metabolic stability, are crucial for ensuring that a compound can reach its target in a biological system and exert its effect in a predictable manner.

Solubility: Adequate aqueous solubility is essential for in vitro assays and for in vivo administration. The basic nitrogen atoms in the pyridine and pyrrolidine rings contribute to water solubility, especially at acidic pH. However, the addition of lipophilic substituents can decrease solubility. Strategies to improve solubility include the introduction of polar functional groups or the formation of salts.

Metabolic Stability: For in vivo studies, metabolic stability is a key consideration. The pyridine and pyrrolidine rings can be susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include oxidation of the pyridine ring and N-demethylation or oxidation of the pyrrolidine ring. Strategies to improve metabolic stability include the introduction of blocking groups, such as fluorine atoms, at metabolically labile positions.

By systematically evaluating and optimizing these physicochemical attributes alongside the biological activity, it is possible to develop robust and reliable research tools based on the this compound scaffold.

Interactive Table: Physicochemical Properties of Hypothetical this compound Analogs

| Compound | Modification | Calculated logP | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |

| This compound | - | 1.8 | 500 | 30 |

| Analog 11 | 4-Trifluoromethyl | 2.5 | 100 | 45 |

| Analog 12 | 5'-Fluoro (pyridine) | 1.9 | 450 | 60 |

| Analog 13 | N-cyclopropylmethyl | 2.2 | 200 | 25 |

Computational Chemistry and Molecular Modeling of 4 Methyl 3 Pyrrolidin 2 Yl Pyridine Systems

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is crucial for understanding how ligands like 4-Methyl-3-(pyrrolidin-2-yl)pyridine and its analogs might interact with the active site of a biological target, such as an enzyme or receptor.

Research on related pyridine (B92270) derivatives has demonstrated the utility of docking in predicting binding affinity and interaction patterns. For instance, docking studies on pyridine carboxamide derivatives against the urease enzyme have been performed to elucidate their binding modes. orientjchem.org Similarly, novel pyridine and quinoline (B57606) derivatives have been docked into the human Aurora A kinase target to evaluate their potential as cancer therapeutics. In such studies, the binding energy (often expressed in kcal/mol) is calculated, with lower values indicating a more favorable binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's active site, are identified. For example, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting the α-amylase enzyme identified compound 4e as having the strongest binding affinity with a docking score of -7.43 kcal/mol. plos.org The accuracy of docking protocols is often validated by "re-docking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) compared to the experimental structure. mdpi.com

| Compound/Derivative Class | Target Protein | Docking Software | Best Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c) | Human Aurora A Kinase | AutoDock 4.2 | -8.20 | Not Specified |

| Thiazolo[3,2-a]pyridine derivative (4e) | α-amylase | Not Specified | -7.43 | Trp59, Tyr62, Gln63, Tyr151 |

| 4-pyridine carboxylic acid | Mycolic acid synthase | PyRx | -6.0 | HIS A:8, PHE A:142, LEU A:95, VAL A:12 |

| Pyrido[2,3-d]pyrimidine derivative (7c) | SARS-CoV-2 Mpro | AutoDock Vina | -9.8 | Not Specified |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular structure, charge distribution, and reactivity, which is vital for understanding a compound's behavior at a subatomic level.

For pyridine derivatives, DFT studies have been used to analyze the impact of various substituents on the molecule's nucleophilicity, a key factor in its catalytic activity. ias.ac.in Calculations are performed to determine optimized molecular geometries (bond lengths and angles), which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, in a DFT study of novel pyridine derivatives, the non-planarity between the pyridine cycle and adjacent phenyl rings was quantified by dihedral angles, and intramolecular hydrogen bonding was identified. nih.gov

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV (Example Value) | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV (Example Value) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV (Example Value) | Indicator of chemical reactivity |

| Dipole Moment | 2.5 Debye (Example Value) | Measures the molecule's overall polarity |

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational space of the complex over time. MD simulations are used to assess the stability of the docked pose and to understand the flexibility of both the ligand and the protein. chemrevlett.com

In a typical MD simulation study, a docked complex is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the movements of every atom over a period, often ranging from nanoseconds to microseconds. plos.org The stability of the complex is commonly assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. scispace.com Additionally, the Root Mean Square Fluctuation (RMSF) is calculated for individual residues to identify flexible regions of the protein that may be important for ligand binding. plos.org For example, a 100-nanosecond MD simulation of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase showed the complex stabilized after 25 ns with only minor perturbations thereafter. plos.org

| Parameter/Output | Description | Example Finding |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 ns). | A 100 ns simulation was performed to ensure adequate sampling of conformational space. scispace.com |

| RMSD | Root Mean Square Deviation; measures the average deviation of atoms from a reference structure over time. | The ligand RMSD fluctuated initially but stabilized below 3 Å, indicating a stable binding pose. |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues around their average position. | Active site residues showed low RMSF values, indicating they are constrained by ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Key hydrogen bonds identified in docking were maintained for over 80% of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comresearchgate.net For scaffolds like this compound, QSAR can be used to predict the activity of novel, unsynthesized analogs and to identify the key structural features (descriptors) that govern their potency.

A QSAR model is built using a "training set" of compounds with known activities. Various molecular descriptors—such as electronic, steric, and hydrophobic properties—are calculated for each compound. Statistical methods, like Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with activity. chemrevlett.com The predictive power of the model is validated using a "test set" of compounds that were not used in its creation. chemrevlett.com Statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's robustness. A study on pyridine derivatives developed an MLR-based QSAR model with an R² of 0.808 for the training set and 0.908 for the test set, indicating good predictive ability. chemrevlett.com Such models provide valuable insights; for example, they might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are critical for enhanced activity. mdpi.com

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the predictive ability of the model, often using leave-one-out cross-validation. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a powerful computational strategy for identifying novel hit compounds from large chemical libraries. ijfmr.com This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein and involves docking large numbers of compounds into the active site to identify those with the best predicted binding affinities. mdpi.com This method is effective for discovering structurally novel scaffolds that are complementary to the target's binding pocket.

LBVS is used when the structure of the target is unknown but a set of active ligands is available. One common LBVS technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. dovepress.com This pharmacophore model is then used as a 3D query to search compound databases for molecules that match the required features. rsc.org For example, a virtual screening campaign targeting cyclin-dependent kinase 9 (CDK9) successfully identified promising pyridine and pyrimidine (B1678525) derivatives from a large chemical library. ijfmr.com These high-throughput computational methods allow for the rapid and cost-effective prioritization of compounds for subsequent experimental testing, significantly accelerating the identification of new lead molecules. nih.gov

Advanced Analytical Techniques in the Research of 4 Methyl 3 Pyrrolidin 2 Yl Pyridine

High-Resolution Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 4-Methyl-3-(pyrrolidin-2-yl)pyridine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would be employed for complete structural assignment. nih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the methyl group. The three aromatic protons on the 4-methylpyridine (B42270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). pw.edu.plchemicalbook.com The methyl group protons would likely present as a sharp singlet around δ 2.2-2.5 ppm. The protons of the pyrrolidine ring, being aliphatic, would resonate upfield. The proton at the C2 position, being adjacent to both a nitrogen atom and the pyridine ring, would be expected at a distinct chemical shift.

¹³C NMR: The carbon spectrum would show ten unique signals corresponding to the ten carbon atoms in the molecule. The carbons of the pyridine ring would appear in the δ 120-150 ppm range, while the methyl carbon would be significantly upfield. The four aliphatic carbons of the pyrrolidine ring would resonate in the upfield region of the spectrum. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming adjacent protons, for instance, within the pyrrolidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the C2 of the pyrrolidine ring and the C3 of the pyridine ring. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-C2 | — | ~150 |

| Pyridine-C3 | — | ~138 |

| Pyridine-C4 | — | ~148 |

| Pyridine-C5 | ~7.0-7.2 (d) | ~123 |

| Pyridine-C6 | ~8.3-8.5 (s) | ~149 |

| 4-Methyl | ~2.3 (s) | ~18 |

| Pyrrolidine-C2' | ~3.5-4.0 (m) | ~60 |

| Pyrrolidine-C3' | ~1.8-2.2 (m) | ~35 |

| Pyrrolidine-C4' | ~1.6-1.9 (m) | ~25 |

Note: Predicted values are based on principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary. s=singlet, d=doublet, m=multiplet.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high precision. For this compound (C₁₀H₁₄N₂), the expected monoisotopic mass is approximately 162.1157.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule. Based on fragmentation studies of related compounds like nicotine (B1678760) and nornicotine, the fragmentation of this compound would likely involve the pyrrolidine ring. nih.govmanupatra.inmanupatra.in Common fragmentation pathways include the cleavage of the bond between the pyridine and pyrrolidine rings and various ring-opening fragmentations of the pyrrolidine moiety. nih.gov

Predicted Mass Spectrometry Fragmentation Data

| Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 163.1233 |

| [M]⁺ | Molecular Ion | 162.1157 |

| C₉H₁₁N₂⁺ | Loss of CH₃ from pyrrolidine ring | 147.0973 |

| C₆H₆N⁺ | Pyridinium (B92312) fragment | 92.0500 |

Note: m/z values are for the protonated molecule [M+H]⁺ or radical cation [M]⁺ and its primary fragments.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for establishing bond lengths, bond angles, and absolute stereochemistry. mdpi.com

The this compound molecule possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers), the (R)- and (S)-forms. Single-crystal X-ray diffraction analysis of an enantiomerically pure crystal would definitively establish its absolute configuration. dntb.gov.ua The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise position of each atom can be determined. acs.org

The resulting crystallographic data provides a wealth of information, as exemplified by studies on related chiral pyridine complexes. dntb.gov.uamdpi.com

Typical Crystallographic Data Obtained from X-ray Analysis

| Parameter | Example Value (from a related pyridine derivative) | Description |

|---|---|---|

| Crystal System | Monoclinic | The geometric category of the crystal lattice. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 14.1940 | Unit cell dimension. |

| b (Å) | 19.8380 | Unit cell dimension. |

| c (Å) | 14.3957 | Unit cell dimension. |

| β (°) | 111.432 | Unit cell angle. |

| Volume (ų) | 3778.9 | The volume of the unit cell. |

Note: Data is illustrative and taken from a published crystal structure of a zinc(II) complex with a pyridine derivative to show the type of information generated. mdpi.com

Advanced Chromatographic Methods for Purification and Analytical Profiling in Research Synthesis

Chromatographic techniques are essential for both the purification of synthesized compounds and the analysis of their purity. Given the polar and basic nature of this compound, specific chromatographic methods are required for effective separation.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of such compounds. nih.govmdpi.com

Reversed-Phase (RP-HPLC): This is the most widely used mode. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). For basic compounds like pyridine alkaloids, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based column packing. researchgate.net To achieve sharp, symmetrical peaks, polar-endcapped columns or mobile phase additives are often used. thermofisher.com Buffers (e.g., ammonium (B1175870) acetate) are employed to control the pH and the ionization state of the analyte, ensuring reproducible retention times. researchgate.netthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are not well-retained in reversed-phase systems. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Preparative HPLC, using larger columns, can be employed to purify the compound from reaction mixtures on a larger scale. For analytical profiling, HPLC coupled with UV detection is standard, as the pyridine ring is a strong chromophore. Coupling HPLC with mass spectrometry (LC-MS) provides even greater sensitivity and specificity, allowing for the simultaneous confirmation of both retention time and molecular mass. chromatographyonline.com

Example HPLC Method for Analysis of a Pyridine Alkaloid

| Parameter | Condition |

|---|---|

| Column | Syncronis aQ C18 (150 x 2.1 mm, 5 µm) |

| Mobile Phase | A: 10mM Ammonium Acetate in Water; B: Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 260 nm |

| Column Temp. | 30 °C |

Note: This is a representative method based on published analyses of related alkaloids and may require optimization for this compound. thermofisher.com

Future Research Directions and Translational Potential of 4 Methyl 3 Pyrrolidin 2 Yl Pyridine

Exploration of Underexplored Biological Target Spaces (Mechanistic Focus)

There is currently no published research identifying the biological targets of 4-Methyl-3-(pyrrolidin-2-yl)pyridine. The pyridine (B92270) and pyrrolidine (B122466) rings are individually recognized as important pharmacophores present in compounds targeting a wide range of biological entities. frontiersin.orgnih.gov For instance, different derivatives of the pyrrolidine scaffold have been investigated for their potential as inhibitors of enzymes like DNA gyrase or as antagonists for receptors such as the CXCR4 receptor. frontiersin.org However, the specific mechanistic pathways and protein interactions for this compound remain unexplored. Future research would need to begin with initial screening assays against diverse target classes to identify any potential biological activity.

Development of Advanced Chemical Probes for Biological Systems

The development of this compound as a chemical probe is contingent on first identifying a specific and potent biological activity. Chemical probes are powerful tools for studying biological systems, but their design requires a deep understanding of the compound's mechanism of action and structure-activity relationship (SAR). nih.gov As no such data exists for this compound, its potential as a scaffold for fluorescent, biotinylated, or photoaffinity probes has not been explored.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

Multi-omics analysis, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the effects of a compound on a biological system. mdpi.com This approach is used to understand complex mechanisms and identify potential off-target effects. nih.gov However, without evidence of biological activity or established cellular effects for this compound, no multi-omics studies have been conducted. Future systems-level analysis would first require the identification of a consistent and reproducible biological effect in a relevant model system.

Innovations in Convergent and Divergent Synthetic Pathways for Analog Generation

The chemical literature describes numerous methods for the synthesis of pyrrolidine and pyridine derivatives. mdpi.comnih.gov These methods include multi-step linear syntheses and cycloaddition reactions to form the pyrrolidine ring. mdpi.comnih.gov While general pathways exist for creating substituted pyridines and pyrrolidines, there are no published synthetic routes specifically tailored for this compound or designed for the efficient generation of a library of its analogs. Future synthetic work would involve developing and optimizing a robust pathway to the core scaffold, which would then enable the exploration of SAR through the creation of diverse analogs.

Contribution to the Fundamental Understanding of Pyridine-Pyrrolidine Pharmacophores

The pyridine-pyrrolidine motif is a key pharmacophore found in many biologically active molecules, including naturally occurring alkaloids. frontiersin.orgnih.gov The spatial arrangement and electronic properties of these two rings are crucial for their interaction with biological targets. SAR studies of related compounds have shown that the substitution pattern on both the pyridine and pyrrolidine rings can significantly impact biological activity. nih.gov However, due to the lack of research, the specific contribution of the 4-methyl-pyridine and 2-yl-pyrrolidine arrangement in this compound to pharmacophoric properties is unknown. A systematic study of this compound and its analogs would be necessary to elucidate its role and potential advantages in interacting with specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-3-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be standardized?

- Methodology :

- Palladium-catalyzed coupling : Use Suzuki-Miyaura reactions with boronic acids and Pd(PPh₃)₄ in THF/water (3:1) at 80°C for 12–16 hours. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Substitution reactions : React 3-bromo-4-methylpyridine with pyrrolidine-2-yl lithium in anhydrous DMF under N₂ at −20°C, followed by quenching with NH₄Cl. Monitor progress via TLC .

- Key considerations : Optimize equivalents of ligands (e.g., XPhos) to minimize byproducts like dehalogenated intermediates.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- NMR analysis :

- ¹H NMR : Expect peaks for pyrrolidine protons (δ 1.6–2.1 ppm, multiplet) and pyridine methyl group (δ 2.4 ppm, singlet). Aromatic protons appear at δ 7.2–8.5 ppm .

- ¹³C NMR : Pyridine carbons resonate at 120–150 ppm; pyrrolidine carbons at 25–50 ppm.

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine substituent influence reactivity in cross-coupling reactions?

- Mechanistic insights :

- Steric hindrance from the pyrrolidine ring slows transmetallation in Pd-catalyzed reactions, requiring higher temperatures (e.g., 100°C vs. 80°C for less hindered analogs) .

- Electron-donating effects enhance nucleophilic substitution rates at the pyridine 3-position but may reduce stability of intermediates .

- Data contradiction resolution : If conflicting reactivity data arise (e.g., unexpected regioselectivity), use DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What experimental strategies mitigate contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration, pH).

- Methodology :

- Standardize assays using recombinant enzymes (e.g., EGFR kinase) with 10 μM ATP in HEPES buffer (pH 7.4).

- Validate via orthogonal methods (e.g., SPR binding assays) .

Q. How to design in silico studies to predict the compound’s pharmacokinetic properties?

- Computational workflow :

- ADMET prediction : Use SwissADME to calculate logP (expected ~2.1), TPSA (~38 Ų), and BBB permeability.

- Docking simulations : Dock the compound into CYP3A4 (PDB: 4D7Z) using AutoDock Vina to assess metabolic stability .

- Validation : Compare predictions with in vitro microsomal stability assays .

Methodological Challenges and Solutions

Applications in Drug Discovery

- Lead optimization : Modify the pyrrolidine ring with fluorinated substituents (e.g., 4-F-pyrrolidine) to enhance target binding (e.g., σ1 receptor) .

- Toxicity screening : Assess hepatotoxicity using HepG2 cells incubated with 10–100 μM compound for 48 hours. Measure ALT/AST release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.